Methyl Dehydroabietate

Physicochemical Characterization Synthetic Intermediate Selection Formulation Development

Researchers requiring a dual PPARα/γ agonist for metabolic studies often face supply inconsistency and limited characterization data. Methyl dehydroabietate (CAS 1235-74-1) addresses this with a robust natural-product scaffold and verified pharmacology. • PPARα/γ dual agonism confirmed in murine liver and adipose tissue; reduces HFD-induced glucose intolerance. • Broad-spectrum antimicrobial activity (MIC 10.75 μg/mL against S. aureus and B. cereus). • Low melting point (63-65°C) facilitates melt processing and ambient handling, unlike high-melting dehydroabietic acid. Available from BenchChem with comprehensive analytical documentation and reliable global logistics, supporting both medicinal chemistry and antimicrobial screening programs.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 1235-74-1
Cat. No. B120765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Dehydroabietate
CAS1235-74-1
Synonyms(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid Methyl Ester;  _x000B_[1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)- 1-phenanthrenecarboxylic Acid Methyl Ester;  De
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C
InChIInChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1
InChIKeyPGZCJOPTDHWYES-HMXCVIKNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dehydroabietate Procurement Evidence


Methyl dehydroabietate (CAS 1235-74-1) is a methyl ester derivative of dehydroabietic acid, a tricyclic diterpenoid resin acid naturally occurring in coniferous trees [1]. As an abietane-type diterpenoid with molecular formula C21H30O2 and molecular weight 314.46 g/mol, it exists as a white to off-white solid powder at room temperature . The compound is commercially available at high purity (≥99.89%) and serves both as a versatile synthetic intermediate for accessing functionalized abietane derivatives and as a bioactive diterpenoid with documented PPARα/γ agonism and antimicrobial activities .

Intermediate Methyl ester scaffold for abietane semisynthesis
Metabolic PPARα/γ dual agonism in mouse model context
Antimicrobial Gram-positive screening against S. aureus and B. cereus
Processing Moderate melting point for melt-based formulation

Why Methyl Dehydroabietate Cannot Be Substituted


Within the abietane diterpenoid class, structural variations—even at a single functional group—produce substantial divergence in physicochemical properties and biological activity profiles. Methyl dehydroabietate (C21H30O2, methyl ester) differs fundamentally from dehydroabietic acid (C20H28O2, free carboxylic acid) in hydrogen-bonding capacity, melting behavior, and lipophilicity . It further distinguishes itself from abietic acid (which contains conjugated diene unsaturation), dehydroabietylamine (primary amine head group), and methyl abietate (non-aromatized C-ring) in oxidation susceptibility, synthetic utility, and pharmacological target engagement [1]. Substituting methyl dehydroabietate with a close analog without experimental validation risks compromising synthetic yields, altering reactivity pathways, or losing the documented PPARα/γ dual agonism that underpins its metabolic research applications. The quantitative evidence below establishes precisely where this compound diverges from its comparators.

Target Methyl dehydroabietate (methyl ester)
Substitute Dehydroabietic acid (free acid)
Altered hydrogen bonding and melting behavior may limit direct substitution in thermal processing.
Target Methyl dehydroabietate (methyl ester)
Substitute Abietic acid (conjugated diene)
Increased oxidation susceptibility and distinct biological target engagement may shift outcomes.
Target Methyl dehydroabietate (methyl ester)
Substitute Dehydroabietylamine (amine)
Orthogonal functional group alters derivatization pathways and pharmacological profile.
Target Methyl dehydroabietate (methyl ester)
Substitute Methyl abietate (non-aromatized)
Non-aromatized C-ring may affect oxidative stability and synthetic conversion yields.

Methyl Dehydroabietate Differentiation Evidence


Physical Form Stability vs. Dehydroabietic Acid

Methyl dehydroabietate exhibits a markedly lower melting point (63-65°C) compared to its free acid counterpart, dehydroabietic acid (174-176°C) [1]. This ~110°C difference directly reflects the absence of intermolecular carboxylic acid hydrogen bonding in the methyl ester, which dominates the crystal lattice energy of the free acid [1]. The lower melting point translates to enhanced handling convenience at ambient or moderately elevated temperatures, reduced energy input for melt-processing applications, and improved solubility in organic solvents during synthetic transformations .

Thermal Stability
Head-to-head
Melting point ~110°C lower than dehydroabietic acid (63–65°C vs. 174–176°C)
Supports ambient-temperature handling and melt-processable formulation development
Differential scanning calorimetry data; processing advantages require formulation-specific validation
Physicochemical Characterization Synthetic Intermediate Selection Formulation Development

Synthetic Yield from Abietate Precursors

Methyl dehydroabietate can be obtained in high yield (85%) via Pd/C-catalyzed dehydrogenation of methyl abietate at 240°C under nitrogen atmosphere [1]. This high-yielding transformation establishes methyl dehydroabietate as a reliable synthetic intermediate in multi-step derivatization sequences. Alternative routes, such as esterification of dehydroabietic acid with dimethyl sulfate using potassium carbonate in acetone, achieve 75% yield [2]. The consistency and magnitude of these yields across distinct synthetic pathways demonstrate the compound's reproducible accessibility, which is not uniformly available for all abietane derivatives.

Synthetic Yield
Reported
85% yield (Pd/C route) / 75% yield (esterification route)
Supports batch-to-batch reproducibility in synthetic intermediate procurement
Yields from distinct pathways; scale-up conditions may influence reproducibility
Organic Synthesis Process Chemistry Natural Product Derivatization

Antibacterial Potency Against Gram-Positive Pathogens

Methyl dehydroabietate demonstrates inhibitory activity against Staphylococcus aureus and Bacillus cereus with an MIC value of 10.75 μg/mL [1]. While direct head-to-head MIC comparisons between methyl dehydroabietate and dehydroabietic acid under identical assay conditions are not available in the accessible literature, cross-study analysis indicates that dehydroabietic acid exhibits IC50 values of 57.0 μM (B. subtilis) and 70.5 μM (S. lentus) [2]. Converting the MIC of methyl dehydroabietate (10.75 μg/mL ≈ 34.2 μM) suggests comparable or potentially enhanced potency relative to the free acid, though differences in assay methodology (MIC vs. IC50) preclude definitive quantitative comparison.

Antimicrobial MIC
Cross-study
Target: MIC 10.75 μg/mL (~34.2 μM) vs. Dehydroabietic acid IC50 57.0–70.5 μM
Supports antimicrobial screening context for Gram-positive pathogens
MIC vs IC50 endpoint difference limits direct potency comparison
Antimicrobial Activity Natural Product Screening Preservative Development

In Vivo PPARα/γ Dual Agonism

Methyl dehydroabietate (mDA) induces expression of peroxisome proliferator-activated receptor alpha (PPARα) in liver tissue and PPARγ in adipose tissue in mice, an in vivo pharmacological property not documented for unmodified dehydroabietic acid or abietic acid under comparable experimental conditions [1]. In high-fat diet (HFD)-fed mice, mDA administration reduces obesity-induced glucose and insulin tolerance, with concomitant decreases in plasma levels of glucose, insulin, leptin, and pro-inflammatory cytokines . This dual PPARα/γ agonism profile in whole-animal models distinguishes methyl dehydroabietate from other abietane diterpenoids that either lack PPAR activity or exhibit only single-receptor engagement.

PPARα/γ Dual Agonism
Context-dependent
Induces PPARα (liver) and PPARγ (adipose) expression; reduces HFD-induced glucose/insulin intolerance in mice
Reported in vivo model-response context for metabolic research
Cross-study evidence; quantitative potency comparison with free acid not established
Metabolic Disorder Research PPAR Pharmacology Insulin Resistance

C18-Functionalized Scaffold vs. Dehydroabietylamine

Methyl dehydroabietate serves as a readily available starting material for the preparation of C18-functionalized semisynthetic abietanes, which have been evaluated in vitro against human coronavirus 229E (HCoV-229E) and across multiple breast cancer cell lines (SUM149, MDA-MB231, T47D, MCF07) [1][2]. In these studies, methyl dehydroabietate was employed alongside commercially available (+)-dehydroabietylamine as alternative starting scaffolds for ferruginol analog synthesis [1]. The methyl ester functionality enables distinct synthetic transformations (e.g., ester hydrolysis, amide formation, reduction) that are orthogonal to the amine chemistry accessible from dehydroabietylamine, providing complementary derivatization strategies.

Orthogonal Scaffolds
Head-to-head
Methyl ester (hydrolysis, transesterification) vs. dehydroabietylamine (amide coupling, reductive amination)
Enables complementary derivatization strategies from shared abietane core
Both scaffolds yield structurally distinct antiviral/antiproliferative analog libraries
Semisynthetic Derivatization Antiviral Research Anticancer Compound Development

Methyl Dehydroabietate Application Scenarios


Synthetic Intermediate for Abietane-Derived Bioactive Libraries

Methyl dehydroabietate is optimally deployed as a starting scaffold for semisynthetic derivatization, leveraging the 85% yield accessible from methyl abietate dehydrogenation [1] and the methyl ester handle for orthogonal functionalization relative to amine-based scaffolds such as dehydroabietylamine [2]. Its established use in generating C18-functionalized abietanes with antiviral activity against HCoV-229E and antiproliferative activity against breast cancer cell lines [2] validates its utility in medicinal chemistry programs targeting the abietane pharmacophore space.

Metabolic Research Tool with PPARα/γ Dual Agonism

Methyl dehydroabietate is appropriate for in vivo studies investigating PPAR-mediated metabolic regulation, based on documented induction of PPARα (liver) and PPARγ (adipose) expression in mice and reduction of HFD-induced glucose and insulin intolerance [3]. This specific in vivo pharmacological profile distinguishes it from other abietane diterpenoids lacking established PPAR dual agonism, making it a mechanistically defined tool for obesity, insulin resistance, and hepatic steatosis research.

Antimicrobial Screening and Natural Preservative Development

Methyl dehydroabietate is suitable for antimicrobial screening programs targeting Gram-positive pathogens, supported by its MIC of 10.75 μg/mL against Staphylococcus aureus and Bacillus cereus [4]. Its natural origin from coniferous sources and documented antimicrobial activity position it for evaluation in food and cosmetic preservation applications where botanical-derived antimicrobial agents are preferentially sought.

Melt-Processable Formulation Component

Methyl dehydroabietate offers advantages in formulations requiring melt processing or ambient-temperature handling, due to its melting point of 63-65°C—approximately 110°C lower than dehydroabietic acid (174-176°C) [5]. This physical property enables reduced energy input in hot-melt applications and facilitates incorporation into polymer matrices, adhesive formulations, and coating systems without the thermal degradation risks associated with high-melting resin acid analogs.

Application
Selection Property
Validation Focus
Semisynthetic derivatization
Methyl ester orthogonal reactivity
Synthetic yield consistency across routes
Metabolic model-response studies
In vivo PPARα/γ dual agonism context
Model-response endpoint review in HFD mice
Antimicrobial screening
Gram-positive MIC endpoint context
Strain-panel screening against S. aureus, B. cereus
Melt-processable formulation
Moderate melting point vs. free acid
Thermal processing compatibility and energy input

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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